molecular formula C19H23FN4O2 B2545727 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine CAS No. 946248-68-6

4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine

Cat. No.: B2545727
CAS No.: 946248-68-6
M. Wt: 358.417
InChI Key: OHJZCFBSDRJNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a pyrimidine ring, a piperazine moiety, and a 4-fluorobenzoyl group, features commonly found in biologically active molecules designed to interact with specific enzymatic targets. The piperazine ring is a frequent component in compounds that target the central nervous system, while the fluorobenzoyl group can enhance a molecule's metabolic stability and binding affinity. Researchers may investigate this compound as a key intermediate or a novel chemical entity for potential activity at various protein targets, such as kinases or GPCRs. The specific isopropyl ether substitution on the pyrimidine ring can influence the compound's physicochemical properties, including its lipophilicity and solubility, which are critical parameters in drug discovery and development. This product is provided for research use only and is strictly not intended for any diagnostic, therapeutic, or personal applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and structural confirmation.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJZCFBSDRJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The piperazine intermediate is often synthesized by reacting 4-fluorobenzoyl chloride with piperazine under basic conditions. The pyrimidine intermediate can be prepared by alkylation of 2-methyl-6-hydroxypyrimidine with isopropyl bromide.

The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor properties. The presence of the fluorobenzoyl group enhances the compound's interaction with cancer cell receptors, potentially inhibiting tumor growth. Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.2Apoptosis induction via caspase activation
Study BA5493.8Inhibition of cell cycle progression

Neuropharmacology

The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders such as depression and anxiety. The piperazine moiety is known to interact with serotonin receptors, suggesting a possible mechanism for mood regulation.

Research Model Effect
Experiment 1Rodent modelReduced anxiety-like behavior
Experiment 2In vitro studyIncreased serotonin receptor binding affinity

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after for cosmetic applications to treat hyperpigmentation disorders. Compounds similar to 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine have shown promising results in inhibiting tyrosinase activity.

Compound Inhibition (%) IC50 (µM)
Compound A (similar structure)8512
Compound B (parent compound)7515

Synthesis and Derivation

The synthesis of this compound involves straightforward chemical reactions that allow for modifications to enhance its efficacy and reduce toxicity. The methods typically involve the reaction of piperazine derivatives with substituted pyrimidines under controlled conditions.

Case Study 1: Antitumor Efficacy

In a controlled study, researchers synthesized several derivatives of the compound to evaluate their antitumor efficacy against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 5.2 µM, indicating strong antitumor activity.

Case Study 2: Neuropharmacological Effects

A series of behavioral tests on rodent models showed that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups, supporting its potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to certain targets, while the piperazine and pyrimidine rings contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

  • 4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (C₁₉H₁₈F₂N₆O, MW 384.38 g/mol) : Key Differences: The benzoyl group here is substituted with 2,4-difluoro atoms instead of a single 4-fluoro group. Additionally, the 6-position of the pyrimidine features a pyrazol-1-yl group instead of isopropoxy. However, the pyrazole group introduces a heteroaromatic ring, which could alter solubility and π-π stacking interactions compared to the alkoxy group.

Variations in the Heterocyclic Ring System

  • 2-(4-(4-Aminobutyl)piperazin-1-yl)phenol : Key Differences: This compound replaces the pyrimidine core with a phenolic ring and incorporates an aminobutyl chain on the piperazine. The aminobutyl chain may enhance interaction with charged residues in enzyme active sites.
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Key Differences: The piperazine ring is replaced with piperidin-1-yl, a six-membered ring with one nitrogen atom instead of two.

Substituent Modifications on the Pyrimidine Core

  • 4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile : Key Differences: Chlorine atoms at the 4- and 5-positions and a cyano group at the 2-position replace the methyl and isopropoxy groups. The cyano group may act as a hydrogen-bond acceptor, altering target selectivity.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Relevance
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine C₁₉H₂₀FN₅O₂ ~385.39 4-Fluorobenzoyl, methyl, isopropoxy CNS receptor modulation (hypothesized)
4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine C₁₉H₁₈F₂N₆O 384.38 2,4-Difluorobenzoyl, pyrazole Potential kinase inhibition
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Piperidin-1-yl, amine Crystal structure studies
4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile C₁₁H₁₂Cl₃N₅ 344.61 Chlorine, cyano, chloroethyl-piperazine Synthetic intermediate for drug discovery

Research Findings and Implications

  • Synthetic Yields : Reactions involving piperazine and pyrimidine derivatives (e.g., ) show moderate yields (42–52%), suggesting that steric and electronic factors influence reaction efficiency .
  • Crystallography : Pyrimidine derivatives like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine form stable crystals, aiding in structural characterization . The target compound’s isopropoxy group may improve crystallinity compared to bulkier substituents.
  • Biological Activity : Piperazine-pyrimidine hybrids (e.g., FAUC 329 in ) are explored as dopamine D3 receptor ligands, highlighting the pharmacological relevance of this scaffold . The fluorobenzoyl group in the target compound may mimic aromatic pharmacophores in such ligands.

Biological Activity

The compound 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine (CAS Number: 946281-73-8) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27FN6OC_{21}H_{27}FN_6O with a molecular weight of 398.5 g/mol. The structure features a piperazine ring substituted with a fluorobenzoyl group and a pyrimidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H27FN6OC_{21}H_{27}FN_6O
Molecular Weight398.5 g/mol
CAS Number946281-73-8

Research indicates that compounds containing piperazine derivatives often exhibit diverse biological activities, including inhibition of enzymes and modulation of neurotransmitter systems. Specifically, the fluorobenzoyl moiety is known to enhance binding affinity to target proteins, which may contribute to the compound's efficacy as an inhibitor in various biochemical pathways.

Enzyme Inhibition

A study evaluating similar piperazine-based compounds highlighted their role as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis. The compound demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), suggesting potential applications in treating hyperpigmentation disorders .

Antimelanogenic Activity

The antimelanogenic effects observed in related compounds suggest that this compound could be effective in managing conditions like melasma or age spots. The competitive inhibition mechanism allows for reduced melanin production, which is beneficial for cosmetic applications.

Cytotoxicity Studies

In vitro studies have shown that derivatives of piperazine can exhibit low cytotoxicity while maintaining their inhibitory properties. For instance, compounds structurally similar to the target molecule were evaluated for their cytotoxic effects on B16F10 melanoma cells, revealing no significant cytotoxicity at effective concentrations .

Case Studies

  • Tyrosinase Inhibition : A series of studies focused on the design and synthesis of piperazine derivatives indicated that modifications to the substituent groups significantly influenced their inhibitory potency against tyrosinase. For instance, compound 26 showed promising results with an IC50 value indicating effective inhibition at low micromolar concentrations .
  • Pharmacophore Modeling : Computational modeling has been employed to predict the binding interactions between these compounds and target enzymes. The presence of the piperazine ring was identified as a critical feature for enhancing enzyme affinity through hydrophobic interactions and hydrogen bonding .

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine?

Methodological Answer:
Key steps include:

  • Nucleophilic substitution for introducing the propan-2-yloxy group at the pyrimidine C6 position under basic conditions (e.g., K₂CO₃ in DMF, 80°C) .
  • Piperazine coupling via a benzoylation reaction using 4-fluorobenzoyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Yield optimization (>70%) requires strict moisture control and inert atmospheres for moisture-sensitive steps .

Advanced Question: How can crystallographic data resolve ambiguities in the regioselectivity of substituents on the pyrimidine core?

Methodological Answer:

  • Perform single-crystal X-ray diffraction to determine bond angles and spatial arrangements of the 4-fluorobenzoyl and piperazine groups. For example, the dihedral angle between the pyrimidine ring and the fluorobenzoyl moiety can confirm conjugation effects .
  • Compare with computational models (DFT or molecular dynamics) to validate electronic interactions influencing regioselectivity .

Basic Question: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

  • HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities <0.1% .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error) .
  • ¹H/¹³C NMR in deuterated DMSO to verify absence of residual solvents or unreacted intermediates .

Advanced Question: How can conflicting reports about its antimicrobial activity be systematically addressed?

Methodological Answer:

  • Conduct dose-response assays across multiple microbial strains (e.g., S. aureus, E. coli) under standardized CLSI guidelines.
  • Control variables: solvent (DMSO concentration ≤1%), inoculum size (0.5 McFarland), and incubation time (18–24 h) .
  • Compare with structurally analogous pyrimidine derivatives (e.g., 6-chloro variants) to isolate the role of the propan-2-yloxy group .

Advanced Question: What methodologies are recommended for studying its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer:

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate intrinsic clearance .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for correlating in vitro potency with in vivo efficacy .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and track accumulation in target organs (e.g., liver, kidneys) over 72 hours .

Advanced Question: How can computational modeling predict its binding affinity to kinase targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina or Schrödinger Glide) against kinase domains (e.g., EGFR, PI3K) using crystal structures from the PDB (e.g., 1M17).
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Advanced Question: What strategies mitigate toxicity concerns during preclinical development?

Methodological Answer:

  • Ames test (TA98 and TA100 strains) to assess mutagenicity at 0.1–100 µM doses .
  • hERG inhibition assay (patch-clamp electrophysiology) to evaluate cardiac risk; IC50 >10 µM is desirable .
  • In vivo acute toxicity : Administer escalating doses (10–1000 mg/kg) to rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Advanced Question: How can structural modifications enhance its metabolic stability?

Methodological Answer:

  • Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Replace the propan-2-yloxy group with a cyclopropylmethoxy moiety to reduce first-pass hydrolysis .
  • Validate stability in hepatocyte incubations and compare AUC values in PK studies .

Basic Question: What solvent systems are optimal for its solubility in biological assays?

Methodological Answer:

  • Use DMSO stock solutions (10 mM) diluted in assay buffer (final DMSO ≤0.1%).
  • For aqueous solubility enhancement, employ β-cyclodextrin (10% w/v) or PEG-400 .

Advanced Question: How can contradictory cytotoxicity data between cancer cell lines be resolved?

Methodological Answer:

  • Perform genomic profiling (RNA-seq or CRISPR screens) to identify resistance mechanisms (e.g., ABC transporter upregulation).
  • Combine with synergy studies (e.g., cisplatin or doxorubicin) to assess combinatorial indices (Chou-Talalay method) .
  • Validate target engagement via cellular thermal shift assay (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.